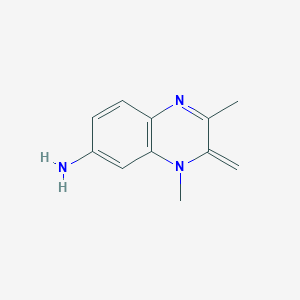
4,5-Dichloro-2-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2IN. It is a derivative of pyridine, where two chlorine atoms and one iodine atom are substituted at the 4th, 5th, and 2nd positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-iodopyridine typically involves halogenation reactions. One common method includes the iodination of 4,5-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes chlorination followed by iodination under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodopyridine oxides.
Reduction Products: Reduction typically results in the formation of deiodinated pyridine derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-iodopyridine involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The presence of chlorine atoms enhances its reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
2,6-Dichloropyridine: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
2,6-Dibromopyridine: Contains bromine instead of iodine, which affects its reactivity and the types of reactions it undergoes.
2,6-Difluoropyridine: Fluorine atoms provide different electronic effects compared to chlorine and iodine, influencing its chemical behavior.
Uniqueness: 4,5-Dichloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H2Cl2IN |
|---|---|
Peso molecular |
273.88 g/mol |
Nombre IUPAC |
4,5-dichloro-2-iodopyridine |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
Clave InChI |
VDEBUJBVRKLCEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1I)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)

![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)




![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)

